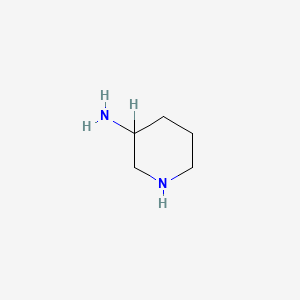

Piperidin-3-amine

Description

The exact mass of the compound 3-Aminopiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUGKEHLRUVPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276414 | |

| Record name | Piperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54012-73-6 | |

| Record name | Piperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Piperidin-3-amine Scaffold

An In-Depth Technical Guide to the Synthesis and Reactions of Piperidin-3-amine

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of FDA-approved drugs and natural alkaloids.[1][2] Its six-membered saturated ring provides a three-dimensional scaffold that can effectively present substituents in defined spatial orientations, which is crucial for specific interactions with biological targets like enzymes and receptors.[1] Within this class of heterocycles, this compound and its derivatives have garnered significant attention from researchers and drug development professionals. The introduction of an amino group at the C3 position creates a versatile building block with two distinct nucleophilic centers, enabling a wide range of selective modifications.

Optically active forms of 3-aminopiperidine are particularly valuable chiral intermediates in the synthesis of complex pharmaceutical agents.[1] This scaffold is a key structural feature in numerous modern drugs, including the dipeptidyl peptidase-IV (DPP-IV) inhibitor Alogliptin for type 2 diabetes and the Janus kinase (JAK) inhibitor Tofacitinib for rheumatoid arthritis.[3][4] The demand for efficient, scalable, and stereoselective synthetic routes to this core has driven considerable innovation in organic synthesis. This guide provides a comprehensive overview of the principal synthetic methodologies for accessing the this compound core and explores its key reactions as a foundational building block in drug discovery.

Part 1: Core Synthesis Methodologies

The construction of the 3-aminopiperidine skeleton can be approached from several distinct strategic standpoints. The choice of method is often dictated by factors such as the desired stereochemistry, scale of production, and the availability of starting materials. We will explore four primary strategies: reductive amination, hydrogenation of pyridine precursors, cyclization of acyclic precursors, and classical rearrangement reactions.

Reductive Amination of N-Protected 3-Piperidones

Reductive amination is arguably the most direct and widely used method for forming the C3-N bond on a pre-existing piperidine ring.[1][5] The strategy involves the reaction of an N-protected 3-piperidone, a prochiral ketone, with an amine source in the presence of a reducing agent. The N-protecting group, typically a tert-butoxycarbonyl (Boc) group, enhances the stability of the molecule and prevents unwanted side reactions.

Causality of Experimental Choices:

-

N-Protection: The Boc group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions.

-

pH Control: The reaction is typically run under mildly acidic conditions (pH 4-6) to facilitate the formation of the critical iminium ion intermediate without causing significant decomposition of the acid-sensitive reducing agents.[6]

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is milder and more selective than sodium borohydride or sodium cyanoborohydride and is effective under the slightly acidic conditions required for iminium formation.[6][7]

General Mechanism: Reductive Amination

Caption: Mechanism of reductive amination of N-Boc-3-piperidone.

Biocatalytic Approach for Stereocontrol: A significant advancement in this area is the use of ω-transaminases for the asymmetric amination of N-Boc-3-piperidone.[1][8] This biocatalytic approach provides direct access to enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine, avoiding the need for chiral resolution and offering a greener, more efficient alternative to traditional chemical methods.[8]

| Method | Starting Material | Key Reagents | Stereocontrol | Advantages | Disadvantages |

| Chemical Reductive Amination | N-Boc-3-piperidone | NH4OAc, NaBH(OAc)3 | None (Racemic) | Direct, high yield | Produces a racemic mixture requiring resolution |

| Biocatalytic Transamination | N-Boc-3-piperidone | ω-Transaminase, Isopropylamine (amine donor) | High (e.g., >99% ee) | Highly enantioselective, green process | Requires specific enzyme, optimization of conditions |

Catalytic Hydrogenation of 3-Aminopyridine

The hydrogenation of a stable aromatic precursor, such as 3-aminopyridine or its derivatives, is a classical and industrially viable method for producing the piperidine core.[9][10] This reaction involves the reduction of the pyridine ring using molecular hydrogen in the presence of a heterogeneous catalyst.

Causality of Experimental Choices:

-

Catalyst: A variety of catalysts can be employed, including rhodium, palladium, and platinum.[11][12] Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃), have shown high efficacy for the hydrogenation of functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C).[11]

-

Solvent: Solvents like methanol, ethanol, or acetic acid are commonly used.[13][14] The choice can influence catalyst activity and product solubility.

-

N-Protection: To avoid catalyst poisoning by the amino group and to control reactivity, the 3-aminopyridine is often acylated (e.g., N-acetyl-3-aminopyridine) prior to hydrogenation.[13]

Experimental Protocol: Hydrogenation of N-acetyl-3-aminopyridine

-

Setup: To a solution of N-acetyl-3-aminopyridine in a suitable solvent (e.g., acetic acid), add a palladium catalyst on a solid support (e.g., 10% Pd/C).[13][14]

-

Hydrogenation: Place the reaction vessel in a high-pressure reactor. Purge the system with hydrogen gas several times.

-

Reaction: Pressurize the reactor with hydrogen (e.g., 30 kg pressure) and stir the mixture at room temperature for 24 hours.[8]

-

Workup: After the reaction is complete, carefully vent the hydrogen. Filter the mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure. The resulting racemic N-acetyl-3-aminopiperidine can then be hydrolyzed under acidic conditions to yield racemic 3-aminopiperidine.[13]

Synthesis from Chiral Acyclic Precursors: The L-Glutamic Acid Route

Utilizing natural amino acids as starting materials provides a cost-effective and powerful method for producing enantiomerically pure piperidine derivatives.[1][15] L-glutamic acid is an excellent chiral pool starting material for synthesizing 3-(N-Boc amino) piperidine derivatives.

Workflow: L-Glutamic Acid to Substituted this compound

Caption: Reactive sites on the this compound scaffold. (Note: A placeholder image is used in the DOT script above. In a final document, this would be replaced with the actual chemical structure for clarity.)

N-Functionalization (Ring Nitrogen)

The secondary amine in the piperidine ring is a common site for modification. These reactions are crucial for both protecting the nitrogen during subsequent synthesis steps and for introducing key pharmacophoric elements.

-

N-Protection: The most common first step after synthesizing the core is to protect one or both amino groups. The tert-butoxycarbonyl (Boc) group is widely used for its stability and ease of removal. [1][16]This allows for selective reaction at the other amino group.

-

N-Alkylation & N-Arylation: The ring nitrogen can readily react with alkyl halides or be used in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl derivatives. This is a key strategy for modulating the physicochemical properties of the final compound, such as solubility and lipophilicity. [1][3]

C3-Amine Functionalization

The primary amino group at the C3 position is highly versatile and is often the site for building out the molecular complexity.

-

Acylation: The C3-amino group readily reacts with acylating agents like acyl chlorides or activated carboxylic acids to form stable amide bonds. [1]This is a fundamental reaction in peptide synthesis and for introducing a wide variety of functional groups.

-

Reductive Amination: The primary amine itself can be used in a second reductive amination reaction with aldehydes or ketones to form secondary or tertiary amines at the C3 position, further expanding the diversity of accessible structures. [7] Experimental Protocol: Acylation of (R)-3-Amino-1-Boc-piperidine

-

Setup: Dissolve (R)-3-Amino-1-Boc-piperidine in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Reagents: Add a carboxylic acid, a peptide coupling agent (e.g., EDC, HOBt), and a non-nucleophilic base (e.g., DIPEA). [17]3. Reaction: Cool the mixture to 0 °C and add the coupling agents. Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired N-acylated product.

Conclusion

This compound stands as a validated and highly valuable scaffold in modern drug discovery. Its synthesis has evolved from classical methods to sophisticated, stereocontrolled strategies employing biocatalysis and chiral pool starting materials. The ability to efficiently and selectively produce enantiopure forms of this building block is critical for the development of next-generation therapeutics. Furthermore, the dual-functional nature of the this compound core provides a rich platform for chemical exploration, allowing for the systematic and selective functionalization at both the ring nitrogen and the C3-amino group. This versatility ensures that this compound will remain a central and indispensable tool for medicinal chemists and drug development professionals for the foreseeable future.

References

- Facile synthesis of 3-amino substituted piperidines

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (URL: [Link])

- This compound Dihydrochloride: Comprehensive Overview and Applic

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (URL: [Link])

- CN103865964A - Method for synthesizing (R)

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (URL: [Link])

- The Role of Piperidine Derivatives in Modern Drug Discovery. (URL: [Link])

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (URL: [Link])

- CN103864674A - Method for preparing (R)

- Piperidine - Wikipedia. (URL: [Link])

- HOFMANN REARRANGEMENT - PHARMD GURU. (URL: [Link])

- WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google P

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchG

- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (URL: [Link])

- Reductive amination and amide synthesis. Reagents and conditions: (a)...

- Structure of few bio-active compounds having 3-amino piperidine ring system. (URL: [Link])

- Preparation of Piperidines, Part 2: Substituted

- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)

- US20100029941A1 - Preparation of (r)

- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Public

- 3-aminopyridine - Organic Syntheses Procedure. (URL: [Link])

- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P

- Approaches to α-functionalization of piperidines by C H...

- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH. (URL: [Link])

- Piperidine Synthesis. - DTIC. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 9. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 14. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 15. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Piperidin-3-amine Derivatives: Synthesis, Properties, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and natural alkaloids.[1][2][3] Its six-membered saturated ring provides a versatile three-dimensional framework that allows for the precise spatial orientation of substituents, which is critical for targeted interactions with biological macromolecules like enzymes and receptors.[2] Among the various substituted piperidines, the piperidin-3-amine core and its derivatives have emerged as particularly valuable building blocks in pharmaceutical research.[4] This guide provides a comprehensive overview of the synthesis, chemical properties, structure-activity relationships (SAR), and diverse therapeutic applications of this compound derivatives, offering insights for professionals engaged in drug discovery and development.

The Strategic Importance of the this compound Scaffold

The value of the this compound scaffold lies in its unique combination of structural and chemical features. The piperidine ring offers a conformationally constrained, yet flexible, backbone. The introduction of an amino group at the 3-position provides a key vector for chemical modification and a critical hydrogen-bonding moiety for molecular recognition at biological targets. This amino group, along with the ring nitrogen, allows for the creation of diverse libraries of compounds through functionalization at two distinct points.

Furthermore, the chirality at the C3 position is of paramount importance. The enantiomerically pure forms, (R)-3-aminopiperidine and (S)-3-aminopiperidine, are highly sought-after intermediates, as stereochemistry often dictates the potency, selectivity, and safety profile of a drug candidate.[2] The ability to introduce a piperidine scaffold can also favorably modulate critical physicochemical properties of a molecule, such as solubility and lipophilicity, which are essential for achieving desirable drug-like characteristics.[2]

Synthetic Strategies for this compound and its Derivatives

The efficient and stereoselective synthesis of the this compound core is a critical challenge in medicinal chemistry. A variety of methods have been developed, ranging from classical chemical routes to modern biocatalytic approaches.

Chemical Synthesis Routes

Traditional synthetic methods often involve multi-step sequences. A common and scalable approach involves the reduction of a corresponding lactam, such as (R)-3-aminopiperidin-2-one hydrochloride, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[5][6] This method is suitable for producing kilogram quantities of the target compound.[6]

Other established chemical routes include:

-

Ring-closing metathesis reactions

-

Hydrogenation of 3-aminopyridine precursors [7]

-

Cyclization of α-amino acids , such as L-glutamic acid, which provides a cost-effective pathway to enantiomerically pure derivatives.[2][7] This route typically involves esterification, Boc-protection, reduction to a diol, tosylation, and final cyclization.

While effective, these methods can sometimes be limited by harsh reaction conditions, the use of expensive or toxic reagents, and challenges in controlling stereochemistry.[7]

Biocatalytic and Chemo-enzymatic Synthesis

To overcome the limitations of traditional chemistry, enzymatic and chemo-enzymatic cascades have been developed, offering milder, more selective, and environmentally friendly alternatives.

-

Transaminase-based Synthesis: A prominent biocatalytic method involves the use of transaminase enzymes to convert a nitrogen-protected 3-piperidone into the corresponding chiral amine.[8][9] This approach is highly efficient, operates under mild conditions, and can produce products with high optical purity, making it suitable for large-scale industrial production.[8][9]

-

Enzyme Cascades: Multi-enzyme cascades have been designed for the one-pot synthesis of protected 3-aminopiperidines from readily available amino alcohols. For instance, a combination of galactose oxidase (GOase) and imine reductase (IRED) can convert amino alcohols into the desired cyclic amines with excellent enantiopurity and without racemization.[7]

The following diagram illustrates a generalized workflow for a biocatalytic synthesis using a transaminase.

Caption: Workflow for transaminase-mediated synthesis of chiral 3-aminopiperidine.

Key Therapeutic Applications and Structure-Activity Relationships (SAR)

This compound derivatives are integral to a number of therapeutic agents across various disease areas. The versatility of the scaffold allows for fine-tuning of its properties to achieve high potency and selectivity for specific biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Perhaps the most prominent application of the this compound scaffold is in the development of DPP-4 inhibitors.[5][10] DPP-4 is a serine protease that rapidly inactivates incretin hormones like GLP-1, which are crucial for regulating glucose homeostasis.[11][12] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in patients with type 2 diabetes.[5][11]

Alogliptin and Linagliptin are prime examples of highly successful DPP-4 inhibitors that incorporate a chiral (R)-3-aminopiperidine core.[13]

-

SAR Insights: In this class of inhibitors, the amino group of the piperidine ring is crucial for forming key interactions with the active site of the DPP-4 enzyme.[11] The piperidine ring itself acts as a rigid scaffold to correctly orient the appended functional groups into the S1 and S2 pockets of the enzyme.[14] Modifications to the N1 nitrogen of the piperidine ring with various aromatic or heteroaromatic groups are used to optimize potency, selectivity, and pharmacokinetic properties.[14][15] For instance, replacing a simple phenyl group with a 2,4,5-trifluorophenyl group can significantly increase potency.[14]

The table below summarizes the inhibitory activity of representative piperidine-based DPP-4 inhibitors.

| Compound Class | Key Structural Feature | Target | Representative IC₅₀ / Kᵢ | Reference |

| Piperidine-constrained Phenethylamines | 2,4,5-trifluorophenyl group | DPP-4 | Kᵢ = 0.44 µM | [14] |

| Pyrimidine-linked Piperidines | Rigid pyrimidine linker | DPP-4 | Kᵢ = 6.1 nM | [14] |

| β-amino amide derivatives | Piperazine with β-amino amide | DPP-4 | IC₅₀ = 4.9 nM (for lead compound) | [15][16] |

C-C Chemokine Receptor Type 5 (CCR5) Antagonists for HIV Treatment

The CCR5 receptor is a critical co-receptor used by the most commonly transmitted strains of HIV-1 (R5 strains) to enter host immune cells, such as T-cells and macrophages.[17][18][19] CCR5 antagonists are a class of entry inhibitors that block this interaction, preventing the virus from infecting cells.[19]

Several potent CCR5 antagonists have been developed based on piperidine scaffolds. These molecules act as allosteric inhibitors, binding to a pocket on the receptor that induces a conformational change, thereby preventing its interaction with the viral gp120 protein.[20]

-

SAR Insights: In this context, the piperidine ring often serves as a central scaffold. The basic nitrogen atom is crucial for anchoring the molecule to the receptor, while substitutions at other positions are optimized to enhance potency and improve pharmacokinetic profiles, such as oral bioavailability. For example, in one series of compounds, a piperidine scaffold displayed excellent inhibition of CCR5 with an IC₅₀ of 25.73 nM and potent anti-HIV activity.[18] The development of these antagonists often requires careful optimization to avoid off-target effects, such as inhibition of the hERG channel, which can lead to cardiovascular side effects.[18]

Emerging Applications

The utility of the this compound scaffold extends beyond these two major areas. Researchers are actively exploring its potential in other therapeutic fields:

-

Oncology: Piperidine derivatives are being investigated as anticancer agents, with some compounds showing activity as inhibitors of protein kinases or other targets involved in cancer cell proliferation.[21][22] For example, certain piperidinyl-methyl-purineamines have been patented as NSD2 inhibitors for treating cancer.[23]

-

Neurological Disorders: The scaffold is a key intermediate in the synthesis of drugs targeting neurological disorders, including agents for Alzheimer's disease and monoamine oxidase (MAO) inhibitors for depression.[3][4][24]

-

Antifungal Agents: 4-Aminopiperidine derivatives have shown promise as antifungal agents that target ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.[25]

The following diagram illustrates the central role of the this compound core and its derivatization points leading to different therapeutic classes.

Caption: Key functionalization points on the this compound scaffold for therapeutic targeting.

Experimental Protocol: Representative Synthesis of a Protected this compound Intermediate

This protocol details a representative chemo-enzymatic synthesis of (S)-3-Boc-aminopiperidine from N-Boc-3-piperidone, a common intermediate. This method leverages the high selectivity of a transaminase enzyme.

Objective: To synthesize enantiomerically pure (S)-N-Boc-3-aminopiperidine.

Materials:

-

N-Boc-3-piperidone

-

ω-Transaminase (immobilized or as lyophylized powder)[9][26]

-

Pyridoxal-5'-phosphate (PLP) cofactor[9]

-

Isopropylamine (amine donor)[9]

-

Tris-HCl buffer (0.1 M, pH 8.5)[9]

-

Dimethyl sulfoxide (DMSO)[9]

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (reactor, magnetic stirrer, temperature control, separation funnel)

Procedure:

-

Buffer and Reagent Preparation: Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 8.5. In a separate container, prepare a 20% solution of isopropylamine in water for pH control during the reaction.[9]

-

Substrate Solution: Dissolve N-Boc-3-piperidone (1.0 eq) in DMSO to create a concentrated stock solution (e.g., 250 g/L).[9]

-

Reaction Setup: In a temperature-controlled reactor vessel (pre-heated to 45°C), add the Tris-HCl buffer (pH 8.5). Add the PLP cofactor (approx. 0.8 g per 50 g of substrate) and the ω-transaminase enzyme (approx. 1 g per 50 g of substrate).[9]

-

Initiation of Biotransformation: Begin stirring the buffer/enzyme mixture. Slowly add the N-Boc-3-piperidone solution from step 2 to the reactor. Add isopropylamine to the reaction mixture.[9]

-

Reaction Monitoring and Control: Maintain the reaction temperature at 45°C. Monitor the pH and maintain it at 8.5 by the controlled addition of the 20% isopropylamine solution.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24 hours.[9]

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3x volume). Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Analysis: The crude product, (S)-N-Boc-3-aminopiperidine, can be purified further by flash column chromatography if necessary. Confirm the identity and purity of the final product using NMR and Mass Spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.

Self-Validation: The protocol's success is validated by the analytical results. High conversion rates observed via HPLC/TLC, coupled with a high enantiomeric excess (>99%) from chiral HPLC, confirm the efficiency and selectivity of the enzymatic process. The final structural confirmation via NMR and MS validates the identity of the synthesized compound.

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable and versatile building block in modern drug discovery. Its unique structural features have enabled the development of successful drugs for major diseases like type 2 diabetes and HIV. Advances in synthetic chemistry, particularly in biocatalysis and continuous flow processes, are making the production of chiral this compound derivatives more efficient, scalable, and sustainable.[26]

Future research will likely focus on expanding the application of this scaffold into new therapeutic areas. The ability to functionalize the core at two distinct points provides vast opportunities for creating novel chemical entities with finely tuned pharmacological profiles. As our understanding of complex diseases deepens, the strategic application of privileged scaffolds like this compound will remain a critical component in the design and development of the next generation of therapeutics.

References

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

- An asymmetric synthesis method for (R)

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). DOI:10.1039/D0CC02976A. [Link]

- This compound Dihydrochloride: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Preparation of (r)-3-aminopiperidine dihydrochloride.

- Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applic

- CCR5 receptor antagonists in preclinical to phase II clinical development for tre

- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

- Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evalu

- Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors.

- Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.

- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.

- Structure-activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PubMed. [Link]

- Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. PubMed. [Link]

- Allosteric mechanism of an oximino-piperidino-piperidine antagonist for the CCR5 chemokine receptor. PubMed. [Link]

- Piperidine and piperazine derivatives and their use in treating viral infections and cancer.

- [A novel dipeptidyl peptidase IV inhibitors developed through scaffold hopping and drug splicing str

- Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors.

- Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PMC - PubMed Central. [Link]

- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

- 3-Amino-piperidine derivatives and methods of manufacture.

- Method for preparing (R)-3-amino piperidine hydrochloride.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.

- CCR5 receptor antagonist. Wikipedia. [Link]

- 3-aminopiperidine derivatives and related nitrogen containing heterocycles.

- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijnrd.org [ijnrd.org]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 8. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 9. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [A novel dipeptidyl peptidase IV inhibitors developed through scaffold hopping and drug splicing strategy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 20. Allosteric mechanism of an oximino-piperidino-piperidine antagonist for the CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. WO2015080949A1 - Piperidine and piperazine derivatives and their use in treating viral infections and cancer - Google Patents [patents.google.com]

- 22. US7084277B2 - 3-Amino-piperidine derivatives and methods of manufacture - Google Patents [patents.google.com]

- 23. PH12022550343A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google Patents [patents.google.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

The Art of the Scaffold: A Senior Application Scientist's Guide to Piperidin-3-amine in Medicinal Chemistry

Foreword: Beyond the Flatland of 2D Structures

In the intricate dance of drug discovery, where molecules and biological targets waltz in a three-dimensional ballroom, the piperidine ring is a seasoned performer. Its conformational flexibility and ability to present substituents in well-defined spatial vectors have cemented its status as a privileged scaffold. This guide, however, focuses on a particularly adept derivative: piperidin-3-amine. As a Senior Application Scientist, I have witnessed firsthand how this seemingly simple building block can unlock new avenues in drug design, transforming flat SAR into dynamic, potent, and selective therapeutics. This document is not merely a collection of facts but a distillation of field-proven insights, designed to empower researchers to leverage the full potential of this versatile amine.

The Strategic Value of the 1,3-Amino Substitution

The utility of this compound stems from the unique 1,3-relationship between its two nitrogen atoms. This arrangement offers several strategic advantages in medicinal chemistry:

-

Defined Spatial Vectoring: The exocyclic amine at the C3 position provides a vector for substitution that is distinct from the more common 2- and 4-positions. This allows for the exploration of novel chemical space and the optimization of interactions with complex protein binding sites.

-

Modulation of Physicochemical Properties: The two basic centers of this compound can be differentially functionalized, enabling precise control over a compound's pKa, solubility, and lipophilicity. This is a critical handle for tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Stereochemical Nuances: The chiral center at C3 is a key feature. The (R)- and (S)-enantiomers often exhibit profoundly different pharmacological profiles, a testament to the stereospecific nature of drug-receptor interactions. Harnessing this chirality is fundamental to modern drug design.[1]

The Synthetic Chemist's Toolkit: Accessing this compound

The journey of incorporating this compound into a drug candidate begins with its synthesis. The choice of synthetic route is often dictated by the need for enantiomeric purity and scalability.

Racemic Routes: The Foundation

A common entry point to racemic this compound is the reduction of 3-aminopyridine.[2] Catalytic hydrogenation over noble metal catalysts like rhodium or platinum is a well-established method.[2]

Protocol: Catalytic Hydrogenation of 3-Aminopyridine

-

Reactor Setup: A high-pressure reactor is charged with 3-aminopyridine, a suitable solvent (e.g., acetic acid or an alcohol), and a hydrogenation catalyst (e.g., Rh/C or PtO2).

-

Hydrogenation: The reactor is pressurized with hydrogen gas (typically 50-100 atm) and heated (e.g., 50-100 °C). The reaction is monitored until hydrogen uptake ceases.

-

Work-up: The catalyst is removed by filtration. The solvent is evaporated, and the resulting crude product is purified by distillation or crystallization to yield racemic this compound.

Asymmetric Synthesis: The Key to Stereospecificity

Accessing enantiomerically pure (R)- or (S)-piperidin-3-amine is crucial for developing stereospecific drugs.[1] Several strategies have proven effective:

-

Chiral Resolution: This classical technique involves the separation of the racemic mixture using a chiral resolving agent, such as tartaric acid or a chiral phosphoric acid, to form diastereomeric salts that can be separated by fractional crystallization.[3]

-

Asymmetric Synthesis from Chiral Precursors: Starting from enantiomerically pure building blocks, such as amino acids like D-glutamic acid or D-ornithine, provides a reliable route to the desired stereoisomer.[4][5]

-

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective method for the asymmetric amination of a prochiral ketone precursor to yield the desired enantiomer of this compound.[6][7][8]

Workflow: Enzymatic Asymmetric Amination

Caption: Biocatalytic route to enantiopure this compound.

This compound in Approved and Investigational Drugs

The versatility of the this compound scaffold is underscored by its presence in a diverse range of therapeutic agents.

| Drug/Candidate | Therapeutic Area | Target | Role of this compound Moiety |

| Alogliptin [9][10] | Type 2 Diabetes | DPP-4 | The (R)-enantiomer is crucial for high-affinity binding to the active site.[9] |

| Linagliptin [11][12][13] | Type 2 Diabetes | DPP-4 | The (R)-3-aminopiperidine moiety is a key component for its potent inhibitory activity.[12] |

| Tofacitinib [14][15][16] | Rheumatoid Arthritis | JAK Kinase | The piperidine ring serves as a rigid scaffold for the presentation of other functional groups.[15][16] |

| Niraparib [17] | Ovarian Cancer | PARP | The piperidine ring is a core structural element. |

| Preclamol [17] | Antipsychotic (investigational) | Dopamine D2 Receptor | The 3-substituted piperidine is a key pharmacophore. |

Case Study: DPP-4 Inhibitors

The development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes provides a compelling example of the power of the this compound scaffold.[11][18][19] In drugs like alogliptin and linagliptin, the (R)-3-aminopiperidine moiety plays a pivotal role in their mechanism of action.[2][9] The basic amino group forms a critical salt bridge with acidic residues in the S2 pocket of the DPP-4 enzyme, while the piperidine ring itself makes favorable hydrophobic interactions.[10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 6. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]

- 7. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]

- 11. nbinno.com [nbinno.com]

- 12. API SYNTHESIS INTERNATIONAL: LINAGLIPTIN [apisynthesisint.blogspot.com]

- 13. veeprho.com [veeprho.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. research.unl.pt [research.unl.pt]

- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 18. mdpi.com [mdpi.com]

- 19. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Piperidin-3-amine: A Keystone Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of the Chiral 3-Aminopiperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] Introducing a chiral center, such as the amine group at the C-3 position, provides a three-dimensional vector for molecular recognition, enabling precise and high-affinity interactions with biological targets like enzyme active sites and receptors.[1]

The (R)-enantiomer of 3-aminopiperidine, in particular, has emerged as a "privileged scaffold." Its specific stereochemistry is crucial for the biological activity of several blockbuster drugs, most notably in the dipeptidyl peptidase-4 (DPP-4) inhibitor class used for treating type-2 diabetes.[2][3] The primary amine offers a versatile handle for synthetic elaboration, while the secondary amine within the ring allows for the introduction of diverse substituents, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profiles. The Boc-protected derivative, (R)-tert-butyl piperidin-3-ylcarbamate (commonly known as (R)-3-(Boc-amino)piperidine), is the most common and stable intermediate used in multi-step syntheses.[2]

Architecting Chirality: Key Synthetic Strategies

The efficient and scalable synthesis of enantiomerically pure (R)-piperidin-3-amine is a critical challenge in pharmaceutical manufacturing. Several distinct strategies have been developed, each with its own set of advantages and considerations regarding cost, scalability, and environmental impact.

dot

Caption: Major synthetic routes to enantiopure (R)-Piperidin-3-amine.

Biocatalytic Asymmetric Transamination: The "Green" Chemistry Approach

Asymmetric transamination has become a leading industrial method for producing chiral amines due to its high selectivity, mild reaction conditions, and reduced environmental footprint.[4] This strategy employs an engineered ω-transaminase (TAm) enzyme to convert a prochiral N-protected 3-piperidone directly into the desired (R)-amine with exceptional enantiomeric excess (ee).

Causality of the Method: The power of this method lies within the highly evolved active site of the transaminase enzyme. The enzyme utilizes a pyridoxal-5'-phosphate (PLP) cofactor to bind the ketone substrate. The chiral environment of the active site then dictates the facial selectivity of the amine donor's approach, ensuring the stereospecific formation of the (R)-enantiomer.[5] The reaction equilibrium is typically driven forward by using a cheap, sacrificial amine donor, such as isopropylamine, which upon donating its amino group is converted to acetone and removed.[3]

Representative Experimental Protocol: Asymmetric Transamination of N-Boc-3-piperidone [6][7]

-

Buffer & Reagent Preparation: Prepare a 100 mM triethanolamine (TEOA) buffer and adjust the pH to 8.0. In a reaction vessel, combine the TEOA buffer, isopropylamine (as the amine donor, typically 0.5 M to 2 M), and pyridoxal phosphate (PLP) cofactor (e.g., 1 mM).

-

Enzyme Addition: Add the selected (R)-selective ω-transaminase catalyst (as a lyophylized powder or immobilized on a solid support) to the buffer solution. Common choices include engineered enzymes from Mycobacterium vanbaalenii or Arthrobacter species.[4][7]

-

Substrate Addition: Add the substrate, N-Boc-3-piperidone, to the reaction mixture. The substrate can be dissolved in a co-solvent like DMSO to improve solubility.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-50 °C) with stirring. Monitor the reaction progress by HPLC until the substrate is consumed (typically 12-36 hours). The pH is often maintained at a constant level (e.g., 8.0) by the controlled addition of the amine donor.

-

Work-up and Isolation: Upon completion, remove the enzyme (by filtration if immobilized). Acidify the aqueous layer (e.g., with HCl to pH 2) and extract with an organic solvent (e.g., CH₂Cl₂) to remove any unreacted ketone.

-

Product Recovery: Adjust the pH of the aqueous layer to basic (e.g., pH > 10 with KOH) to liberate the free amine product. Extract the product into an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-3-(Boc-amino)piperidine, often with >99% ee.[3][7]

Synthesis from the Chiral Pool: Leveraging Nature's Chirality

This classical approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, to construct the chiral piperidine ring. D-glutamic acid is a common starting point for synthesizing the corresponding (S)-3-aminopiperidine, while its less common enantiomer, L-glutamic acid, can be used for the (R)-enantiomer. Similarly, D-ornithine or D-lysine can serve as precursors.[8]

Causality of the Method: The stereocenter of the final product is directly derived from the inherent chirality of the starting amino acid. The synthesis involves a series of well-established chemical transformations, including esterification, reduction, activation of hydroxyl groups (e.g., tosylation), and intramolecular cyclization, where the original stereocenter remains intact.

Representative Experimental Protocol: Synthesis from L-Glutamic Acid [9]

-

Protection & Esterification: The amino group of L-glutamic acid is first protected (e.g., as a Boc carbamate), and both carboxylic acid groups are esterified (e.g., to form the dimethyl ester).

-

Reduction to Diol: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄) in a solvent such as methanol.

-

Hydroxyl Group Activation: The primary hydroxyl groups of the diol are activated for nucleophilic substitution, typically by converting them into ditosylates using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) and a catalyst like DMAP.

-

Intramolecular Cyclization: The N-Boc protected ditosylate is then reacted with a primary amine (which will become the N1 substituent on the piperidine ring) or ammonia. The amine performs a double nucleophilic substitution, displacing both tosylate groups to form the piperidine ring.

-

Deprotection: The Boc group is removed under acidic conditions to yield the final (R)-piperidin-3-amine derivative.

Classical Resolution: Separating Enantiomers

Classical resolution involves the separation of a racemic mixture of 3-aminopiperidine (or a protected derivative) by reacting it with a chiral resolving agent. This method relies on the formation of diastereomeric salts which, unlike enantiomers, have different physical properties and can be separated by fractional crystallization.

Causality of the Method: A racemic amine [(R)-amine and (S)-amine] is treated with an enantiopure chiral acid, such as (+)-Dibenzoyl-D-tartaric acid [(+)-DBTA]. This forms a pair of diastereomeric salts: [(R)-amine·(+)-DBTA] and [(S)-amine·(+)-DBTA]. These diastereomers exhibit different crystal packing and solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer is then liberated from the purified salt by treatment with a base.[10][11]

dot

Caption: Workflow for classical resolution via diastereomeric salt formation.

Representative Experimental Protocol: Resolution with (+)-DBTA [10]

-

Salt Formation: Dissolve the racemic N-protected 3-aminopiperidine in a suitable solvent (e.g., methanol, ethanol, or a mixture). In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in the same solvent. Slowly add the amine solution to the acid solution with stirring.

-

Fractional Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the enriched, more soluble diastereomer.

-

Liberation of Free Amine: Suspend the isolated crystalline salt in water and add a base (e.g., 5M NaOH solution) until the solution is basic (pH > 10). This neutralizes the tartaric acid and liberates the enantiomerically pure free amine.

-

Extraction: Extract the free amine into an organic solvent, dry the organic layer, and concentrate to obtain the pure enantiomer.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on factors like scale, cost, available equipment, and regulatory requirements.

| Synthetic Strategy | Typical Yield | Typical Enantioselectivity (ee) | Key Advantages | Key Considerations |

| Biocatalytic Transamination | Good to Excellent (often >90%) | Excellent (>99%) | High selectivity, mild conditions, environmentally friendly ("green"), avoids hazardous reagents. | Requires specific enzyme screening and development; potential for enzyme inhibition by substrate/product. |

| Chiral Pool Synthesis | Moderate to Good (40-60% overall) | Excellent (>99%) | Predictable stereochemistry, utilizes readily available starting materials. | Often involves multiple steps, potentially leading to lower overall yields; may require chromatography. |

| Classical Resolution | Low (Theoretically max 50%) | Excellent (>99%) | Well-established, robust technology, does not require asymmetric catalysts.[12] | Inherently wasteful as at least 50% of material is the undesired enantiomer unless a racemization/recycling step is implemented.[3] |

| Catalytic Asymmetric Hydrogenation | Good to Excellent (>90%) | Very Good to Excellent (>95%) | High atom economy, highly efficient. | Requires expensive and often air-sensitive precious metal catalysts (Rh, Ru) and chiral ligands; high-pressure equipment may be needed.[13] |

Application in Pharmaceutical Synthesis: Alogliptin and Linagliptin

(R)-Piperidin-3-amine is a cornerstone intermediate for several DPP-4 inhibitors. The following workflows illustrate its incorporation into the final Active Pharmaceutical Ingredient (API).

Synthesis of Alogliptin

Alogliptin's synthesis involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a pyrimidinedione core by (R)-piperidin-3-amine.[14][15]

dot

Caption: Final stage synthesis of Alogliptin Benzoate.

Experimental Workflow: Final Step of Alogliptin Synthesis [16][17]

-

Reaction Setup: To a solution of 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile in a suitable solvent like isopropanol, add (R)-piperidin-3-amine dihydrochloride (approx. 1.1-1.2 equivalents).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2-3 equivalents), to the mixture to neutralize the hydrochloride salt and facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor by HPLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture. The inorganic salts can be removed by filtration. The solvent is removed under reduced pressure, and the resulting residue (Alogliptin free base) is taken to the next step.

-

Salt Formation: Dissolve the crude Alogliptin free base in a solvent like ethanol and treat with a solution of benzoic acid to precipitate the final API, Alogliptin Benzoate, which is then isolated by filtration and dried.

Synthesis of Linagliptin

The synthesis of Linagliptin also employs a nucleophilic substitution, where the (R)-piperidin-3-amine displaces a bromine atom from a xanthine core.[18][19]

Experimental Workflow: Final Step of Linagliptin Synthesis [18]

-

Reaction Setup: Charge a reactor with 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine and a solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add potassium carbonate (base) followed by (R)-piperidine-3-amine dihydrochloride.

-

Reaction Conditions: Heat the reaction mixture to approximately 80 °C and maintain for several hours until the reaction is complete as monitored by HPLC.

-

Work-up and Isolation: Cool the reaction mixture and remove the solvent under vacuum. The residue is then taken up in a solvent like dichloromethane (DCM), and insoluble inorganic salts are removed by filtration. The filtrate is concentrated to provide crude Linagliptin, which is then purified by recrystallization.

Conclusion and Future Outlook

(R)-Piperidin-3-amine stands as a testament to the power of stereochemistry in drug design. Its role as an indispensable building block for high-value pharmaceuticals has driven significant innovation in asymmetric synthesis. The continued development of more efficient and sustainable methods, particularly in biocatalysis and catalytic asymmetric hydrogenation, will be paramount for the cost-effective and environmentally responsible production of next-generation therapeutics. As medicinal chemists continue to explore the chemical space around privileged scaffolds, the demand for high-purity chiral building blocks like (R)-piperidin-3-amine will undoubtedly grow, further cementing its importance in the pharmaceutical landscape.

References

- API Synthesis International. (2015). Linagliptin.

- Google Patents. (2018).

- Chemistry & Biology Interface. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 10(5), 111-120. [Link]

- Beilstein Journal of Organic Chemistry. (2015). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein J. Org. Chem., 11, 1848-1855. [Link]

- Journal of Chemical Research. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. J. Chem. Res., 34, 374-376. [Link]

- Quick Company. (2015). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.

- Google Patents. (2015). CN104387315A - Compound I and (R)

- Google Patents. (2021).

- Google Patents. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

- Indian Journal of Chemistry. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 59B, 123-128. [Link]

- ResearchGate. (2024). Steps in discovery of alogliptin. [Link]

- Thieme E-Journals. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. SynOpen, 7(1), 1-13. [Link]

- Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

- MDPI. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Int. J. Mol. Sci., 23(19), 11846. [Link]

- Wikipedia. (n.d.). Kinetic resolution. [Link]

- Quick Company. (2015). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin.

- Google Patents. (2021). CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method.

- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- ResearchGate. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis, 53(22), 4135-4140. [Link]

- Wiley-VCH. (n.d.). Rhodium(I)

- Royal Society of Chemistry. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chem. Soc. Rev., 41, 3541-3551. [Link]

- Beilstein Journals. (2015). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]

- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

- Wikipedia. (n.d.). Chiral resolution. [Link]

- PubMed. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. Angew Chem Int Ed Engl., 63(14), e202319662. [Link]

- Google Patents. (2016). An asymmetric synthesis method for (R)

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]

- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 13. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Page loading... [guidechem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cbijournal.com [cbijournal.com]

- 19. researchgate.net [researchgate.net]

The Versatile Chiral Building Block: A Technical Guide to Piperidin-3-amine Dihydrochloride

Abstract

Piperidin-3-amine dihydrochloride, a pivotal chiral intermediate, holds a significant position in modern pharmaceutical synthesis. Its unique structural architecture, featuring a piperidine scaffold with a primary amine at the C3 position, makes it an indispensable building block, particularly for a class of therapeutics targeting type 2 diabetes. This technical guide provides an in-depth exploration of the physicochemical properties, synthesis, reactivity, and applications of this compound dihydrochloride, with a special focus on its enantiomerically pure forms. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to offer a comprehensive resource for leveraging this versatile compound in research and development.

Introduction: The Strategic Importance of the 3-Aminopiperidine Scaffold

The piperidine ring is a prevalent motif in a wide range of biologically active molecules, including numerous FDA-approved drugs.[1] Its incorporation into a molecular structure can significantly influence physicochemical properties such as solubility and lipophilicity, which are critical for developing compounds with favorable pharmacokinetic profiles.[1] this compound, especially in its dihydrochloride salt form, offers a stable, readily handleable precursor that introduces this valuable scaffold.

Its true strategic importance, however, lies in its chirality. The (R)- and (S)-enantiomers of 3-aminopiperidine serve as high-value chiral intermediates, allowing for the stereospecific synthesis of complex pharmaceutical agents.[2] The most prominent application is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a major class of oral antihyperglycemic agents used in the management of type 2 diabetes.[3] Compounds like Alogliptin and Linagliptin rely on the precise stereochemistry provided by (R)-3-aminopiperidine dihydrochloride for their therapeutic efficacy.[4][5]

Physicochemical and Spectroscopic Profile

This compound dihydrochloride is typically an off-white to beige crystalline powder.[6] The dihydrochloride salt form enhances the compound's stability and modulates its solubility, making it amenable to a variety of reaction conditions.

Core Properties

A summary of the key physicochemical properties for both the racemic and common chiral forms is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [7] |

| Molecular Weight | 173.08 g/mol | [7] |

| Appearance | White to off-white/beige powder or crystal | [6][8] |

| Melting Point | ~230 °C (decomposes) for racemic form | [9] |

| 190-195 °C or 206-210 °C for (R)-enantiomer | [5][10] | |

| Solubility | Sparingly soluble in methanol, slightly soluble in water. | [11] |

| Sensitivity | Hygroscopic | [5] |

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are critical. Below are the expected spectroscopic signatures for this compound dihydrochloride.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the piperidine ring protons. In a solvent like DMSO-d₆, one would expect complex multiplets for the aliphatic protons on the piperidine ring. The proton at C3, adjacent to the amino group, would appear as a distinct multiplet. The protons on the ring nitrogen and the primary amine would be broad signals, influenced by proton exchange and coupling with the quadrupolar nitrogen nucleus. The presence of the dihydrochloride salt would shift the amine protons significantly downfield. A representative ¹H NMR spectrum for the (R)-enantiomer is available in the literature.[6][12]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the five carbon atoms of the piperidine ring. The chemical shifts will be influenced by the presence of the two nitrogen atoms. Typical shifts for a piperidine ring are in the range of 20-50 ppm, with the carbons adjacent to the nitrogen (C2 and C6) appearing further downfield.

-

FTIR Spectroscopy: The infrared spectrum is useful for identifying key functional groups. Expected characteristic peaks include:

-

N-H stretching: Broad absorptions in the 2400-3200 cm⁻¹ region, characteristic of amine hydrochlorides.

-

C-H stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

N-H bending: Peaks around 1500-1600 cm⁻¹ corresponding to the scissoring vibration of the -NH₂ group.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) can be used. The ESI-MS would show a prominent peak for the protonated free base [M+H]⁺ at m/z 101.1.[12][13] Fragmentation patterns in EI-MS would likely involve α-cleavage adjacent to the ring nitrogen, a characteristic pathway for cyclic amines.[2]

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-3-aminopiperidine dihydrochloride is a topic of significant industrial interest. Several routes have been developed, often starting from chiral pool materials or involving chiral resolution of a racemic mixture.

Common Synthetic Strategies

-

From Chiral Precursors: A highly efficient method starts from D-glutamic acid. This multi-step synthesis involves cyclization and reduction steps to form the desired chiral piperidine ring.[3]

-

Reduction of Chiral Lactams: An industrially relevant method involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[8][14] This precursor can be synthesized from chiral amino acids.

-

Chiral Resolution: Racemic 3-aminopiperidine or its derivatives can be synthesized and then resolved using a chiral acid, such as D-mandelic acid, to precipitate the desired enantiomer as a diastereomeric salt.[15]

The choice of synthetic route is a critical decision based on factors of cost, scalability, reproducibility, and the desired purity of the final product.

Workflow for Synthesis via Lactam Reduction

The following diagram illustrates a common, scalable workflow for the preparation of (R)-3-aminopiperidine dihydrochloride.

Caption: Synthesis workflow for (R)-3-aminopiperidine dihydrochloride.

Example Experimental Protocol: Reduction of (R)-3-aminopiperidin-2-one hydrochloride

This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety precautions, particularly when handling lithium aluminum hydride.[8][14]

Objective: To synthesize (R)-3-aminopiperidine from its lactam precursor.

Materials:

-

(R)-3-aminopiperidin-2-one hydrochloride (1.0 equiv.)

-

Lithium aluminum hydride (LiAlH₄) (approx. 1.6 - 2.0 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Concentrated Hydrochloric Acid (HCl)

-

Standard glassware for inert atmosphere reactions (e.g., three-neck flask, condenser, dropping funnel)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), charge a suspension of LiAlH₄ in anhydrous THF into a reaction flask.

-

Substrate Addition: In a separate flask, dissolve (R)-3-aminopiperidin-2-one hydrochloride in anhydrous THF. Slowly add this solution to the LiAlH₄ suspension via a dropping funnel, maintaining the internal temperature between 10 °C and 45 °C. Causality Note: This controlled addition is crucial to manage the highly exothermic reaction between the hydride and the lactam hydrochloride.

-

Reaction: After the addition is complete, heat the reaction mixture to a temperature between 50 °C and 70 °C and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, slow addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup). Trustworthiness Note: A careful, well-established quenching procedure is paramount for safety and to produce a granular, filterable aluminum salt precipitate.

-

Isolation of Free Base: Filter the resulting slurry to remove the aluminum salts and wash the filter cake with THF. Concentrate the combined filtrate under reduced pressure to yield crude (R)-3-aminopiperidine free base.

-

Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol). Add concentrated hydrochloric acid to precipitate the dihydrochloride salt.

-

Purification: Collect the solid by filtration, wash with a cold solvent (e.g., acetone), and dry under vacuum to yield the final product. Recrystallization from a solvent system like methanol/acetone can be performed for further purification.

Chemical Reactivity and Applications

This compound dihydrochloride is a bifunctional molecule, containing both a primary amine (at C3) and a secondary amine (within the ring). The relative reactivity of these two nucleophilic centers is key to its synthetic utility.

Differential Reactivity

In general, secondary amines are often more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group.[16][17] However, steric hindrance can play a significant role.[18] In this compound, the primary amine at C3 is relatively unhindered, while the secondary amine is part of the sterically more demanding piperidine ring.

This differential reactivity can often be exploited through the use of protecting groups. The more reactive amine can be selectively protected (e.g., with a Boc group), allowing the other amine to be functionalized, followed by deprotection.[2]

Key Application: Synthesis of DPP-IV Inhibitors

The primary industrial application of (R)-3-aminopiperidine dihydrochloride is as a key building block for gliptins. These drugs function by inhibiting the DPP-IV enzyme, which is responsible for the rapid degradation of incretin hormones like GLP-1 and GIP.[7][11] By prolonging the action of these hormones, DPP-IV inhibitors stimulate glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[1][19]

Caption: Mechanism of action for DPP-IV inhibitors.

In the synthesis of Alogliptin, for example, the primary amine of (R)-3-aminopiperidine is typically reacted with a pyrimidinedione core structure in a nucleophilic substitution or N-arylation reaction.

Quality Control and Analytical Methods

Ensuring the chemical and, critically, the enantiomeric purity of this compound dihydrochloride is essential for its use in pharmaceutical manufacturing.

Purity Assessment

Standard reversed-phase HPLC with UV detection is commonly used for assessing chemical purity. However, since the piperidine scaffold is a poor chromophore, pre-column derivatization is often employed to enhance detection sensitivity.[10][20] Derivatization with reagents like benzoyl chloride or p-toluenesulfonyl chloride introduces a UV-active group, allowing for accurate quantification.[21][22]

Enantiomeric Excess (ee) Determination

Determining the enantiomeric excess is the most critical quality control parameter. The primary method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

Protocol Outline: Chiral HPLC with Pre-column Derivatization [22]

-

Derivatization: React the this compound dihydrochloride sample with a derivatizing agent (e.g., p-toluenesulfonyl chloride) in the presence of a base. This reaction converts the enantiomers into diastereomeric derivatives.

-

Chromatographic Separation:

-

Column: A chiral stationary phase (CSP) column is used (e.g., Chiralpak AD-H).

-

Mobile Phase: A polar organic mobile phase, such as ethanol with a small amount of an amine modifier (e.g., diethylamine), is typically effective.

-

Detection: UV detection at a wavelength appropriate for the derivatizing chromophore (e.g., 228 nm for a tosyl group).

-

-

Quantification: The two enantiomers (now as derivatives) will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two isomers. A high degree of resolution (>4.0) between the peaks is desirable for accurate quantification.[22]

Safety, Handling, and Storage

This compound dihydrochloride is classified as an irritant. It is known to cause skin, eye, and respiratory irritation.[7]

-

Handling: Always handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.[3][8]

-

Storage: Store in a tightly closed container in a cool, dry place. The material is hygroscopic and should be protected from moisture.[5] Storing under an inert atmosphere is recommended for long-term stability.

-

In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Conclusion

This compound dihydrochloride stands as a testament to the power of chiral building blocks in modern medicinal chemistry. Its well-defined structure and reactivity, combined with scalable synthetic routes, have cemented its role as a cornerstone intermediate in the production of life-changing therapeutics. For the research scientist and drug development professional, a thorough understanding of its properties, handling, and analytical methodologies is not just beneficial but essential for unlocking its full potential in the synthesis of the next generation of complex, stereochemically pure active pharmaceutical ingredients.

References

- Thomas, L., et al. (2011). Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Clinical Medicine Insights: Endocrinology and Diabetes, 4, CMED.S7044. [Link]

- ChemBK. (n.d.). This compound dihydrochloride - Physico-chemical Properties. ChemBK.com. [Link]

- Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

- Patsnap. (n.d.). (R)

- Google Patents. (2007). WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- PubChem. (n.d.). This compound dihydrochloride.

- Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. [Link]

- Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389. [Link]

- Ghosal, A., et al. (2023). Mechanism of Action of DPP-4 Inhibitors-New Insights.

- Google Patents. (2016). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

- Babu, C. V. R., et al. (2014).

- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

- PubChem. (n.d.). (3R)-Piperidin-3-amine--hydrogen chloride (1/2).

- Request PDF. (n.d.).

- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- PubChem. (n.d.). This compound.

- Google Patents. (2015). CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.

- Quora. (2019). Which one is more reactive, primary, secondary, or tertiary amine?. [Link]

- Google Patents. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.